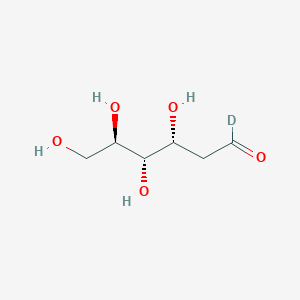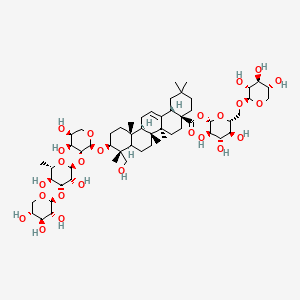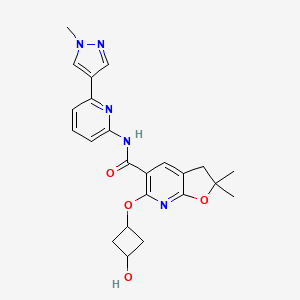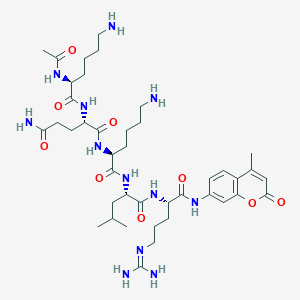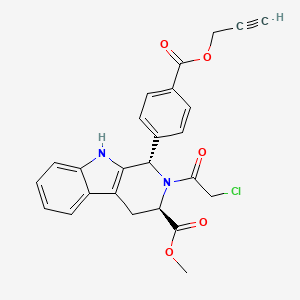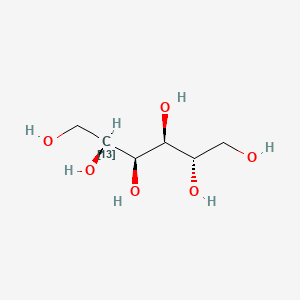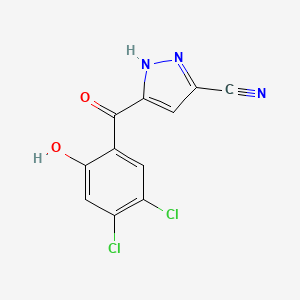
Uridine 5-oxyacetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5-oxyacetic acid methyl ester is a purine nucleoside analogue with a molecular formula of C₁₂H₁₆N₂O₉ and a molecular weight of 332.26 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
Uridine 5-oxyacetic acid methyl ester can be synthesized from 5-hydroxymethyluridine and malonic acid by a methyltransferase . The synthetic route involves the methylation of 5-carboxymethoxyuridine (cmo5U) to form 5-methoxycarbonylmethoxyuridine (mcmo5U) . This process is facilitated by the enzyme CmoM, an AdoMet-dependent methyltransferase . Industrial production methods typically involve the use of mass spectrometric analyses and a shotgun approach of total RNA from Escherichia coli to identify and quantify the compound .
Analyse Des Réactions Chimiques
Uridine 5-oxyacetic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methyltransferases and malonic acid . The major products formed from these reactions are typically modified nucleosides, such as 5-methoxycarbonylmethoxyuridine (mcmo5U) . The compound’s anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .
Applications De Recherche Scientifique
Uridine 5-oxyacetic acid methyl ester has a wide range of scientific research applications. In chemistry, it is used as a purine nucleoside analogue to study DNA synthesis and apoptosis . In biology, it plays a crucial role in the post-transcriptional modifications of tRNA, particularly at the anticodon wobble position . In medicine, it is investigated for its antitumor activity, targeting indolent lymphoid malignancies . The compound is also used in the study of gene expression regulation and protein synthesis .
Mécanisme D'action
The mechanism of action of uridine 5-oxyacetic acid methyl ester involves its role as a purine nucleoside analogue . It inhibits DNA synthesis by incorporating into the genetic material of cells, leading to the induction of apoptosis . The molecular targets of this compound include DNA polymerase and other enzymes involved in DNA replication . The pathways involved in its mechanism of action are primarily related to the inhibition of DNA synthesis and the induction of programmed cell death .
Comparaison Avec Des Composés Similaires
Uridine 5-oxyacetic acid methyl ester is unique among purine nucleoside analogues due to its specific targeting of indolent lymphoid malignancies . Similar compounds include 5-methylaminomethyl-2-thiouridine (mnm5s2U) and queuosine (Q), which are also found at the wobble position in tRNA . this compound stands out for its broad antitumor activity and its role in the inhibition of DNA synthesis .
Propriétés
Formule moléculaire |
C12H16N2O9 |
|---|---|
Poids moléculaire |
332.26 g/mol |
Nom IUPAC |
methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate |
InChI |
InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1 |
Clé InChI |
WZRYXYRWFAPPBJ-DZNMIZDJSA-N |
SMILES isomérique |
COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canonique |
COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
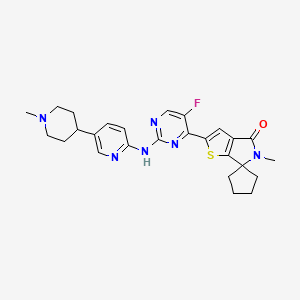
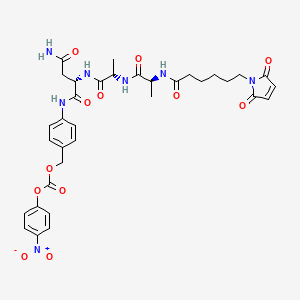
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
